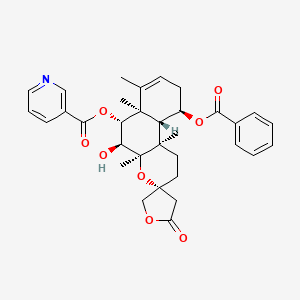![molecular formula C21H32N6O3 B1169434 (3-Amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride CAS No. 1212354-82-9](/img/structure/B1169434.png)
(3-Amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-7-oxabicyclo[221]hept-5-en-2-yl)methanol;hydrochloride is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a suitable bicyclic precursor with an amine under controlled conditions to introduce the amino group. This is followed by the addition of methanol to form the methanol derivative. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques like crystallization or chromatography .
化学反应分析
Types of Reactions
(3-Amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
(3-Amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (3-Amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to (3-Amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride include:
- Diexo-(3-amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride
- Diexo-(3-amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and bicyclic structure. This gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
1212354-82-9 |
|---|---|
分子式 |
C21H32N6O3 |
分子量 |
0 |
同义词 |
diexo-(3-amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-benzyl-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)

